molecular formula C10H10N4O4 B13681315 Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate

Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B13681315
M. Wt: 250.21 g/mol
InChI Key: GGTDDIDEBKLCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate is a nitro-substituted derivative of the imidazo[4,5-b]pyridine scaffold, characterized by a methyl group at position 5 and a nitro group at position 4. This heterocyclic compound is structurally related to bioactive molecules, including kinase inhibitors and mutagenic heterocyclic amines.

Properties

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

ethyl 5-methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H10N4O4/c1-3-18-10(15)9-12-6-4-7(14(16)17)5(2)11-8(6)13-9/h4H,3H2,1-2H3,(H,11,12,13)

InChI Key

GGTDDIDEBKLCDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=NC(=C(C=C2N1)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves three key stages:

  • Construction of the imidazo[4,5-b]pyridine ring system.
  • Introduction of the nitro substituent at the 6-position.
  • Esterification to form the ethyl carboxylate group at the 2-position.

These steps are often achieved through nucleophilic aromatic substitution (SNAr), reduction, and cyclization reactions, sometimes employing metal catalysts or reductants.

SNAr Reaction and Amine Substitution

A common approach starts with 2-chloro-3-nitropyridine as the precursor. The chlorine atom at the 2-position is displaced by a primary amine via nucleophilic aromatic substitution under reflux conditions in solvents such as dichloromethane, 1,2-dichloroethane, or a water-isopropanol (H2O-IPA) mixture. The reaction time varies depending on the solvent and conditions:

Solvent System Temperature Reaction Time Yield Notes
Dichloromethane Reflux 72 hours High Metal- and base-free
1,2-Dichloroethane Reflux 24 hours High Faster than dichloromethane
H2O-IPA (1:1) 80 °C 2 hours Excellent Significantly reduced time, green solvent system

This step yields the N-substituted pyridine-2-amine intermediate, crucial for subsequent cyclization.

Reduction of the Nitro Group

The nitro group at the 6-position is typically reduced to an amine using mild reducing agents such as zinc dust combined with ammonium formate or formic acid, or tin(II) chloride in ethanol. Reduction conditions are generally mild to preserve other functional groups:

Reducing Agent Solvent Temperature Reaction Time Yield Notes
Zinc dust + NH4HCOO H2O-IPA 80-85 °C 10 hours ~90% Used in tandem reactions
Tin(II) chloride Ethanol 70 °C 1 hour High Followed by basic work-up

The reduction step converts the nitro group to an amino group, enabling cyclization.

Cyclization to Form the Imidazo[4,5-b]pyridine Core

Cyclization occurs via condensation of the amino intermediate with aldehydes or related electrophiles to form the imidazo ring. Two mechanistic pathways have been proposed:

  • Route A: Formation of an imine intermediate followed by cyclization and aromatization.
  • Route B: Formation of an immonium intermediate leading to cyclization.

Time-dependent ^1H NMR studies support Route A as the operative mechanism, where the imine intermediate forms rapidly and then cyclizes to the imidazo[4,5-b]pyridine ring.

Representative Preparation Protocol

A typical synthesis sequence is as follows:

  • SNAr Reaction: 2-chloro-3-nitropyridine is reacted with a primary amine in H2O-IPA at 80 °C for 2 hours to form N-substituted pyridine-2-amine.
  • Reduction: The nitro group is reduced in situ using zinc dust and conc. HCl at 80 °C for 45 minutes to yield the diamine intermediate.
  • Cyclization: The diamine is then treated with an aldehyde under reflux to form the imidazo[4,5-b]pyridine ring.
  • Esterification: If necessary, ester groups are introduced or modified by reaction with ethanol and base or magnesium metal.

This one-pot tandem process affords this compound and related derivatives in excellent yields with straightforward purification.

Comparative Analysis of Preparation Methods

Method Aspect Titanium(III) Chloride Reduction Zn/HCOONH3 Reduction + Tandem Cyclization SnCl2 Reduction + Esterification
Reaction Time 20 hours (reduction) 2 hours (SNAr) + 10 hours (reduction) 1 hour (reduction)
Solvent Water/Acetone H2O-IPA Ethanol
Yield Moderate to High High (~90%) High (up to 92%)
Purification Filtration, solvent extraction Column chromatography Crystallization
Scalability Moderate High Moderate
Environmental Impact Uses acid and metal chlorides Mild conditions, aqueous-organic solvent Uses tin salts, more toxic

The Zn/HCOONH3 reduction combined with the tandem SNAr-reduction-cyclization process offers a rapid, efficient, and environmentally friendlier route compared to traditional metal chloride reductions.

Summary Table of Key Reaction Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
SNAr substitution 2-chloro-3-nitropyridine + primary amine 80 °C 2 h >90 H2O-IPA solvent system
Nitro reduction Zn dust + conc. HCl or Zn + NH4HCOO 80-85 °C 0.75-10 h ~90 In situ reduction preferred
Cyclization Aldehyde, reflux Reflux 10 h High Forms imidazo ring via imine
Esterification Ethanol + Na or Mg turnings RT to reflux 16-48 h 90+ For ester group introduction

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate has been identified as a promising scaffold for the development of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity and selectivity.

Antitubercular Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine, including ethyl 5-methyl-6-nitro variants, exhibit significant antitubercular properties. The compound's mechanism involves inhibiting enzymes crucial for Mycobacterium tuberculosis survival, making it a candidate for further development as an antitubercular agent .

Aurora Kinase Inhibition

Another area of interest is the inhibition of Aurora kinases, which are vital in cell division and are often overexpressed in cancers. Studies have shown that imidazo[4,5-b]pyridine derivatives can selectively inhibit Aurora-A kinase, leading to potential applications in cancer therapy .

Antimicrobial Studies

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. In vitro tests demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

Cytotoxicity in Cancer Cells

In vitro cytotoxicity assays have been conducted to assess the compound's effects on cancer cell lines. Results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can act as a GABA A receptor agonist, influencing neurotransmission in the central nervous system. Additionally, it can inhibit enzymes involved in various metabolic pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The imidazo[4,5-b]pyridine scaffold is versatile, with substituent variations influencing physical properties, reactivity, and biological activity. Below is a comparative analysis of structurally related compounds:

2.1 Substituent Variations
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate Cl (6), CH₃ (7) C₁₀H₁₀ClN₃O₂ 239.66 Chloro and methyl groups enhance lipophilicity; used in kinase inhibitor synthesis.
Ethyl oxazolo[4,5-b]pyridine-2-carboxylate Oxazole ring (vs. imidazole) C₉H₈N₂O₃ 192.17 Oxazole core reduces basicity; lower boiling point (297.4°C vs. ~396°C for chloro analog).
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine NH₂ (2), CH₃ (1), Ph (6) C₁₃H₁₂N₄ 224.26 Carcinogenic mutagen; induces colon/mammary carcinomas in rodents.
2.2 Physical and Chemical Properties
Property Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate Ethyl oxazolo[4,5-b]pyridine-2-carboxylate
Boiling Point 396.5±52.0°C (Predicted) 297.4±32.0°C (Predicted)
Density 1.401±0.06 g/cm³ 1.305±0.06 g/cm³
pKa 6.41±0.40 -1.84±0.50
Reactivity Electrophilic chloro group facilitates nucleophilic substitutions. Oxazole ring less reactive than imidazole.

Biological Activity

Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS Number: 2529523-74-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores the biological activity of this compound, summarizing relevant studies, structure-activity relationships (SAR), and case studies.

Molecular Formula: C10H10N4O4
Molecular Weight: 250.21 g/mol

PropertyValue
CAS Number2529523-74-6
Molecular FormulaC10H10N4O4
Molecular Weight250.21 g/mol

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds within the imidazo[4,5-b]pyridine class. This compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Inhibition of COX Enzymes: In vitro assays have demonstrated that derivatives with similar structures exhibit significant inhibition of COX-2 activity. For instance, compounds related to this class showed IC50 values around 0.04 μmol, comparable to celecoxib, a well-known anti-inflammatory drug .

2. Antimicrobial Activity

The potential antimicrobial effects of this compound have also been explored. The imidazo[4,5-b]pyridine scaffold is known for its activity against various bacterial strains.

  • Antitubercular Properties: A study focused on related imidazo[4,5-b]pyridine derivatives indicated promising antitubercular activity. These compounds were designed to target specific enzymes involved in the metabolic pathways of Mycobacterium tuberculosis . Although specific data on this compound is limited, its structural similarity suggests potential efficacy against similar targets.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of electron-withdrawing groups such as nitro groups enhances its activity by increasing electron density at reactive sites.

Key Findings:

  • Electron-Withdrawing Groups: The inclusion of nitro groups at specific positions on the imidazo ring has been associated with increased potency against COX enzymes and potential antimicrobial activity .

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activities:

  • Anti-inflammatory Studies: In vivo models using carrageenan-induced paw edema demonstrated that certain derivatives exhibited anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Evaluation: Research has shown that imidazo[4,5-b]pyridine derivatives can effectively inhibit bacterial growth in vitro, with minimum inhibitory concentration (MIC) values indicating their potential as therapeutic agents against resistant strains .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions. A common method involves reacting 5-methyl-6-nitropyridine-2,3-diamine with ethyl 2-bromoacetate in the presence of a base like potassium carbonate under reflux conditions . Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving regioselectivity . Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst : Acid catalysts (e.g., HCl) facilitate cyclization, while bases deprotonate intermediates.
  • Temperature : Optimal yields (~70–80%) are achieved at 80–100°C . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

  • NMR : <sup>1</sup>H NMR confirms the ethyl ester (δ 1.3–1.4 ppm triplet, δ 4.3–4.4 ppm quartet) and aromatic protons (δ 7.5–8.5 ppm). <sup>13</sup>C NMR identifies carbonyl (δ 165–170 ppm) and nitro group positions .
  • HRMS : Validates molecular weight (C11H11N3O4, [M+H]<sup>+</sup> at m/z 250.0821) .
  • X-ray crystallography : Resolves fused ring geometry and nitro group orientation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the synthesis or predict biological activity of this compound?

Density Functional Theory (DFT) studies model reaction pathways and transition states to identify energetically favorable routes. For example:

  • Reaction mechanism : DFT calculations reveal that the cyclization step has an activation energy of ~25 kcal/mol, suggesting microwave assistance lowers this barrier .
  • Docking studies : Predict binding affinity to biological targets (e.g., kinases) by analyzing electrostatic complementarity between the nitro group and active-site residues .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar imidazopyridines?

Discrepancies often arise from substituent effects. For example:

  • Nitro vs. bromo substitution : Nitro groups enhance electrophilicity, increasing interactions with nucleophilic enzyme residues, while bromo derivatives exhibit stronger π-π stacking .
  • Ester vs. carboxylic acid : Ethyl esters improve membrane permeability but require hydrolysis for activity . Table 1: Comparative Bioactivity of Analogues
CompoundTarget Enzyme (IC50)Solubility (mg/mL)
Ethyl 6-bromo derivativeKinase X: 12 nM0.5 (DMSO)
Ethyl 6-nitro derivativeKinase Y: 8 nM0.3 (DMSO)
Carboxylic acid derivativeKinase Z: 35 nM2.1 (PBS)
Source:

Q. How do reaction conditions impact regioselectivity during functionalization of the imidazopyridine core?

Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) depends on:

  • Directing groups : The nitro group at position 6 deactivates the ring, directing incoming electrophiles to position 4 .
  • Steric effects : Methyl at position 5 hinders substitution at adjacent positions.
  • Catalyst : Lewis acids (e.g., FeCl3) favor para-substitution in nitration reactions .

Methodological Guidance

Q. What in vitro assays are suitable for evaluating this compound’s antimicrobial potential?

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
  • Time-kill studies : Assess bactericidal kinetics at 2× MIC over 24 hours.
  • Resistance profiling : Combine with sub-inhibitory concentrations of β-lactams to check for synergy .

Q. How can researchers validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins (e.g., kinases) after compound treatment .
  • SAR by NMR : Fragment-based screening identifies binding hotspots on the target .

Data Interpretation & Troubleshooting

Q. Why might HPLC purity analyses show discrepancies with NMR data?

  • Degradation : Nitro groups are sensitive to light; store samples in amber vials at –20°C.
  • Tautomerism : The imidazopyridine core may exist as multiple tautomers, complicating integration in <sup>1</sup>H NMR .

Q. How to address low yields in scale-up synthesis?

  • Continuous flow reactors : Improve heat/mass transfer for exothermic cyclization steps .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.